molecular formula C13H11IN2O B2376189 N-(2-aminophenyl)-2-iodobenzamide CAS No. 897446-24-1

N-(2-aminophenyl)-2-iodobenzamide

Cat. No.: B2376189
CAS No.: 897446-24-1
M. Wt: 338.148
InChI Key: PSZZIJSRFOGCAG-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

Benzamide and its derivatives represent a significant class of compounds in both chemical and biological research. nih.gov The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a versatile pharmacophore found in numerous biologically active molecules. researchgate.net In medicinal chemistry, these derivatives have been extensively investigated and have shown a wide array of pharmacological activities, including antimicrobial, analgesic, anticancer, carbonic anhydrase inhibitory, and cholinesterase inhibitory properties. nih.gov

The structural simplicity and stability of the aromatic amide group, coupled with the ease of its synthesis from readily available materials, make it an attractive starting point for the development of new therapeutic agents. researchgate.net Researchers have successfully modified the benzamide core to create potent and selective inhibitors for various biological targets. For instance, certain benzamide derivatives act as tubulin inhibitors, targeting the colchicine (B1669291) binding site in cancer cells, which leads to mitotic blockade and apoptosis. acs.org Others have been developed as selective inhibitors of butyrylcholinesterase (BChE), showing promise for the treatment of Alzheimer's disease. acs.org Furthermore, substituted benzamides are known to antagonize dopamine (B1211576) receptors, making them useful in treating gastrointestinal disorders. medchemexpress.com The broad spectrum of biological activity highlights the importance of the benzamide framework in drug discovery and development. researchgate.netvalpo.edu

Significance of N-(2-aminophenyl)-2-iodobenzamide as a Synthetic and Bioactive Scaffold

This compound is a noteworthy molecule that serves as a valuable synthetic intermediate and a potential bioactive scaffold. Its structure incorporates several key features that contribute to its significance. The N-(2-aminophenyl)benzamide core is a recognized pharmacophore, particularly in the development of histone deacetylase (HDAC) inhibitors, which are an emerging class of anti-cancer agents. nih.govsphinxsai.com These inhibitors can induce histone hyperacetylation, leading to cell cycle arrest and inhibition of tumor growth in various cancer cell lines. nih.gov

The presence of an iodine atom at the 2-position of the benzoyl ring and an amino group on the aniline (B41778) ring provides reactive sites for further chemical modifications. The carbon-iodine bond can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The amino group is also a versatile functional handle for derivatization, enabling the synthesis of a wide range of analogs.

While direct research on the specific biological activities of this compound is not extensively documented in the provided results, its structural similarity to known bioactive compounds suggests its potential as a lead structure. For example, derivatives of N-(2-aminophenyl)benzamide have been investigated as dual topoisomerase I and isoform-selective HDAC inhibitors. researchgate.net The strategic placement of the iodo and amino groups makes this compound a key building block for creating libraries of novel compounds for high-throughput screening and drug discovery programs.

Academic Research Landscape and Future Directions for the Compound

The academic research landscape for N-(2-aminophenyl)benzamide derivatives is vibrant, with a strong focus on cancer therapeutics, particularly as HDAC inhibitors. nih.govresearchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) studies have been performed on N-(2-aminophenyl)benzamide derivatives to understand the structural requirements for their HDAC2 inhibitory activity and to guide the design of more potent analogs. sphinxsai.com

Future research on this compound is likely to proceed in several directions:

Synthesis of Novel Analogs: The reactivity of the iodo and amino groups will be exploited to synthesize a diverse library of derivatives. This will involve various chemical transformations to explore the structure-activity relationships.

Exploration of Biological Activities: Beyond its potential as an HDAC inhibitor, the compound and its derivatives will likely be screened for other biological activities, such as antimicrobial, anti-inflammatory, and neuroprotective effects, given the broad bioactivity of the benzamide class. nih.govvalpo.edu

Development of Molecular Probes: The iodine atom can be replaced with a radioisotope, such as ¹²⁵I, to create radiolabeled probes for imaging studies, similar to the development of [¹²⁵I]N-(2-aminoethyl)-4-iodobenzamide for exploring monoamine oxidase B (MAO-B). nih.gov

Material Science Applications: The aromatic and amide functionalities suggest potential applications in material science, for instance, in the design of novel polymers or functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminophenyl)-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZZIJSRFOGCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving N 2 Aminophenyl 2 Iodobenzamide and Its Synthons

Elucidation of Reaction Pathways for Cyclization Processes

The cyclization of N-(2-aminophenyl)-2-iodobenzamide and its synthons can proceed through various pathways, largely dictated by the choice of catalyst. Both copper and bismuth-based catalysts have been effectively employed, leading to different mechanistic routes.

The copper-catalyzed intramolecular cyclization of this compound is a variation of the Goldberg reaction, a method for forming C-N bonds. nih.gov The mechanism is believed to involve the formation of a copper(I) amidate complex, particularly when chelating diamine ligands are used. nih.gov This complex then activates the aryl halide (the iodo- group in this case) for nucleophilic attack by the amide nitrogen.

A proposed mechanistic pathway, known as the Cu(II)-assisted concerted metalation-deprotonation (CMD) mechanism, has been found to be feasible for both C-N and C-O cyclizations. researchgate.net This mechanism involves three key steps:

Concerted Metalation-Deprotonation (CMD) with Cu(II): The copper catalyst coordinates with the amide and the amino group, facilitating the removal of a proton and the formation of a copper-intermediate.

Oxidation of the Cu(II) intermediate: The intermediate is oxidized.

Reductive Elimination from Cu(III): The final step involves reductive elimination from a Cu(III) species to form the cyclized product and regenerate the active catalyst.

Bismuth(III) salts have emerged as effective, non-toxic, and cost-effective catalysts for the synthesis of quinazolinones from 2-aminobenzamides (a synthon of the target compound) and aldehydes. nih.govnih.gov This reaction proceeds via an intermolecular nucleophilic addition followed by an annulation (ring-forming) cascade.

The proposed mechanism for the Bi(III)-catalyzed reaction is as follows:

Activation of Aldehyde: The Bi(III) Lewis acid activates the aldehyde carbonyl group, making it more electrophilic.

Nucleophilic Attack: The amino group of the 2-aminobenzamide (B116534) attacks the activated carbonyl carbon, forming a carbinolamine intermediate.

Dehydration: The intermediate undergoes dehydration to form an N-acylimine.

Intramolecular Cyclization: The amide nitrogen then attacks the imine carbon in an intramolecular fashion.

Oxidation: The resulting dihydroquinazolinone is oxidized under aerobic conditions to afford the final 2-substituted quinazolinone product. nih.gov

This methodology demonstrates excellent functional group tolerance and provides good to excellent yields of the desired products. nih.govnih.gov

Influence of Catalysts and Reaction Conditions on Selectivity and Yield

Copper-catalyzed aerobic oxidative cyclization is a powerful tool for the synthesis of nitrogen-containing heterocycles. In this process, molecular oxygen from the air serves as a green and readily available terminal oxidant. nih.govrsc.orgorganic-chemistry.org The copper catalyst, often in the form of Cu(I) or Cu(II) salts, facilitates the oxidation steps required in the catalytic cycle. For instance, in reactions involving 2-aminophenols, a structural analog, copper complexes have been shown to mimic the function of the enzyme phenoxazinone synthase, effectively catalyzing aerial oxidation. rsc.org Mechanistic studies suggest the formation of a dicopper(II) complex that activates molecular oxygen, which is a key step for amine oxidation. nih.gov In some cases, the reaction may proceed through a radical pathway, as evidenced by inhibition with radical scavengers like TEMPO. organic-chemistry.org

Ligands and solvents play a pivotal role in copper-catalyzed reactions, such as the Ullmann condensation, influencing both reaction rate and selectivity. magtech.com.cnnih.govarkat-usa.org

Ligand Effects:

Chelating Ligands: Bidentate ligands, such as 1,2-diamines and N,N-dimethylglycine, are often crucial for accelerating the reaction and stabilizing the copper catalyst. nih.govnih.gov They can control the concentration of the active catalytic species. nih.gov

Ligand Type: The choice of ligand can dramatically alter the reaction's efficiency. For example, in the synthesis of phenols via a Ullmann-type reaction, different ligands were found to be optimal for aryl iodides versus aryl bromides. nih.gov

Solvent Effects:

Polarity: The polarity of the solvent can have a significant impact on yield. In some Ullmann couplings, non-polar solvents like toluene (B28343) or xylene have been shown to be more effective than polar solvents such as NMP (N-Methyl-2-pyrrolidone). arkat-usa.org

Coordinating Ability: Solvents that can coordinate to the copper center, such as anisole (B1667542) or 1,4-dioxane, can sometimes be detrimental to the reaction, leading to lower yields. arkat-usa.org

The table below summarizes the effect of different solvents on the yield of an Ullmann coupling reaction.

SolventReaction Temperature (°C)Yield (%)
Toluene11058.3
o-Xylene14067.9
NMP1100
Anisole1100
1,4-Dioxane1100
Data adapted from a study on Ullmann coupling in non-polar solvents. arkat-usa.org

Integration of Theoretical and Experimental Data for Mechanistic Validation

A comprehensive understanding of reaction mechanisms is achieved through the integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental observations. nih.govmdpi.com DFT calculations can provide insights into the energetics of different reaction pathways, the structures of intermediates and transition states, and the origins of selectivity. nih.gov

For example, DFT studies on copper-catalyzed reactions have helped to elucidate the turnover-limiting step in catalytic cycles. nih.gov Experimental techniques, such as kinetic studies, the characterization of reaction intermediates by NMR and X-ray crystallography, and the use of radical traps, provide crucial data to support or refute proposed mechanisms. nih.govnih.govmdpi.com The consistency between catalytic and stoichiometric results is another powerful tool for mechanistic validation. nih.gov By combining these theoretical and experimental approaches, a detailed and validated picture of the reaction mechanism can be constructed.

Structural Characterization and Molecular Architecture

X-ray Crystallographic Analysis of N-(2-aminophenyl)-2-iodobenzamide and Related Benzamide (B126) Structures

Crystal System and Space Group Determination

The crystal system and space group of a compound are fundamental parameters that describe the symmetry of its crystal lattice. For benzamide derivatives, these can vary depending on the nature and position of the substituents on the aromatic rings. For instance, 2-iodobenzamide (B1293540) crystallizes in the monoclinic system with the space group P2/n. researchgate.net In contrast, the closely related 2-iodo-N-phenylbenzamide adopts a triclinic system with the space group P-1. nih.govresearchgate.net Another example, N-[4-(trifluoromethyl)phenyl]benzamide, also crystallizes in the triclinic space group P-1, while N-(4-methoxyphenyl)benzamide is found in the monoclinic P21/c space group. iucr.org These variations highlight the subtle yet significant impact of different functional groups on the crystal packing.

CompoundCrystal SystemSpace Group
2-IodobenzamideMonoclinicP2/n
2-Iodo-N-phenylbenzamideTriclinicP-1
N-[4-(trifluoromethyl)phenyl]benzamideTriclinicP-1
N-(4-methoxyphenyl)benzamideMonoclinicP21/c
Dichloridobis(benzamide-κO)zinc(II)MonoclinicP21/n
Dichloridobis(2-methylbenzamide-κO)zinc(II)MonoclinicP21
Dichloridobis(3-methylbenzamide-κO)zinc(II)MonoclinicC2/c
Dichloridobis(4-methylbenzamide-κO)zinc(II)MonoclinicP21/c
Dichloridobis(4-hydroxybenzamide-κO)zinc(II)MonoclinicCc

This table presents crystallographic data for a selection of benzamide derivatives to illustrate the diversity in their crystal systems and space groups. researchgate.netiucr.orgnih.gov

Molecular Conformation and Dihedral Angles

The three-dimensional shape of benzamide molecules is largely defined by the dihedral angles between the planar phenyl rings and the amide group. In 2-iodo-N-phenylbenzamide, the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of 79.84 (6)°. nih.gov The iodobenzene (B50100) ring is inclined to the amide plane (O1/C1/N1) by 52.01 (1)°, while the phenyl ring of the amide group is inclined by 28.45 (5)° to this plane. nih.govresearchgate.net This twisted conformation is a common feature in N-arylbenzamides and is influenced by both steric hindrance from the substituents and the formation of intramolecular hydrogen bonds. For example, in N-(2-aminophenyl)-2-anilinobenzamide, the aromatic substituents are also nearly perpendicular, with a dihedral angle of 88.16 (7)°, a conformation stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov In contrast, the simpler 2-iodobenzamide molecule shows an inclination of 44.37 (1)° between the aromatic ring and the amide plane. nih.gov

CompoundDihedral Angle (°): Aromatic Ring 1 vs. Aromatic Ring 2Dihedral Angle (°): Iodobenzene Ring vs. Amide PlaneDihedral Angle (°): Phenyl Amide Ring vs. Amide Plane
2-Iodo-N-phenylbenzamide79.84 (6)52.01 (1)28.45 (5)
N-(2-aminophenyl)-2-anilinobenzamide88.16 (7)--
N-[4-(trifluoromethyl)phenyl]benzamide & N-(4-methoxyphenyl)benzamide~60--

This table summarizes key dihedral angles in selected benzamide derivatives, illustrating the conformational differences. nih.goviucr.orgnih.gov

Intermolecular Interactions in Crystal Lattices

The stability of the crystal lattice in benzamides is derived from a complex network of intermolecular interactions. These non-covalent forces, including hydrogen bonds, halogen bonds, and π–π stacking, play a crucial role in determining the final crystal packing arrangement.

Halogen bonding is a significant directional interaction involving the iodine atom in iodo-substituted benzamides. In both 2-iodobenzamide and 2-iodo-N-phenylbenzamide, C—I⋯π(ring) interactions are observed, where the iodine atom of one molecule interacts with the π-system of an aromatic ring of a neighboring molecule. nih.govresearchgate.net These interactions, in conjunction with hydrogen bonds, contribute to the formation of molecular sheets. nih.gov In 2-iodo-N-phenylbenzamide, these C—I⋯π(ring) contacts are supported by C—H⋯π(ring) interactions, further stabilizing the sheet-like arrangement of the molecules. nih.gov

Aromatic π–π stacking interactions are another important stabilizing force in the crystal packing of benzamides. These interactions occur between the phenyl rings of adjacent molecules. In many benzamide structures, these interactions are often described as offset or slipped-stacking, where the rings are not perfectly superimposed but are displaced relative to one another. iucr.org For instance, in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, aryl ring π-stacking is a key feature, facilitated by conformational changes that allow for more favorable side-by-side stacking. iucr.org In 4-iodo-N-(2-nitrophenylsulfanyl)aniline, weakly linked sheets are formed through aromatic π–π stacking interactions between the iodinated rings of centrosymmetrically related molecules. nih.gov

Other Non-Covalent Interactions (e.g., Carbonyl–Carbonyl, Iodo–Nitro)

A detailed analysis of other non-covalent forces, such as carbonyl–carbonyl or potential iodo–nitro interactions that contribute to the supramolecular assembly of this compound, could not be conducted due to a lack of specific crystallographic studies for this compound.

Hirshfeld Surface Analysis for Intercontact Visualization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis could not be performed or reported as the crystallographic information file (CIF) for this compound is not available in the public domain.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Specific proton (¹H) and carbon-13 (¹³C) NMR chemical shifts, coupling constants, and signal assignments for this compound are not documented in the reviewed literature.

Infrared (IR) Spectroscopy

Characteristic infrared absorption frequencies corresponding to the functional groups (e.g., N-H, C=O, C-I) of this compound have not been published.

Mass Spectrometry (MS, EI-MS)

The mass-to-charge ratio (m/z) of the molecular ion peak and the specific fragmentation pattern for this compound under mass spectrometric analysis (including Electron Ionization Mass Spectrometry, EI-MS) are not available.

Chromatographic Purity Assessment and Isolation Methodologies

Details on the purification and purity assessment of this compound, such as conditions for column chromatography (e.g., stationary and mobile phases) or other chromatographic techniques, have not been described in the accessible literature.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods can elucidate the electron distribution, molecular orbital energies, and various reactivity descriptors.

Quantum chemical calculations on similar structures have also been used to analyze molecular electrostatic potential (MESP), which maps the charge distribution and is crucial for understanding intermolecular interactions. researchgate.net

Molecular Docking and Simulation Studies for Molecular Interactions

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. These methods are particularly relevant for N-(2-aminophenyl)-2-iodobenzamide, as its core structure is found in many biologically active compounds, including inhibitors of histone deacetylases (HDACs).

Molecular docking studies have been extensively performed on N-(2-aminophenyl)-benzamide derivatives to predict their binding modes within the active sites of various HDAC isoforms, particularly HDAC2. researchgate.net These studies virtually screen libraries of compounds to identify those with the highest predicted binding affinity. researchgate.net The docking process involves generating a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them.

In a study involving designed N-(2-aminophenyl)-benzamide derivatives, several compounds were identified with high docking scores against HDAC2, indicating strong potential as inhibitors. researchgate.net For instance, N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide showed a significantly high binding energy, suggesting a favorable interaction with the HDAC2 active site. researchgate.net Although this compound was not specifically included in these published studies, its structural similarity suggests it could adopt a comparable binding mode, with the 2-aminophenyl group acting as a zinc-binding moiety, a common feature for HDAC inhibitors.

CompoundTarget ProteinDocking Score (kcal/mol)Reference CompoundsReference Docking Scores (kcal/mol)
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2)HDAC283.7SAHA42.5
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamide (B18)HDAC281.6MS-27540.4
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide (B10)HDAC276.7

Table 1: Docking scores of selected N-(2-aminophenyl)-benzamide derivatives against HDAC2, compared with known inhibitors SAHA and MS-275. Data sourced from a molecular docking study on designed benzamide (B126) derivatives. researchgate.net

Beyond simply predicting a binding pose, computational studies can provide detailed insights into the specific interactions that stabilize the ligand-protein complex. For N-(2-aminophenyl)-benzamide derivatives docked into the HDAC2 active site, hydrogen bonding has been identified as a crucial interaction. researchgate.net Key amino acid residues such as Cys156, His146, and Gly154 have been shown to form hydrogen bonds with the ligands. researchgate.net These interactions are vital for the inhibitory activity of this class of compounds.

Molecular dynamics (MD) simulations can further enhance the understanding of these interactions by modeling the movement of atoms over time. MD simulations on complexes of HDACs with 2-aminobenzamide (B116534) derivatives have been used to assess the stability of the predicted binding poses and to analyze the conformational dynamics of both the ligand and the protein upon binding. nih.gov These simulations can reveal subtle changes in the protein structure and highlight the flexibility of certain regions, which can be important for inhibitor design.

Theoretical Validation of Reaction Mechanisms and Pathways

Computational chemistry also plays a role in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathway. While specific theoretical studies validating the reaction mechanisms for the synthesis of this compound are not prominent in the literature, the general principles of amide bond formation and nucleophilic aromatic substitution, which are likely involved in its synthesis, are well-understood through computational models. For instance, DFT calculations can be used to model the transition state of the acylation of the aminophenyl group, providing insights into the reaction kinetics and the influence of substituents on the reaction rate.

Biological Activity Research in Vitro Studies

Enzyme Inhibition Studies

The core of the biological activity of N-(2-aminophenyl)benzamide derivatives lies in their ability to interact with and inhibit the function of specific enzymes. Extensive research has been conducted to characterize these inhibitory profiles, particularly against histone deacetylases (HDACs) and monoamine oxidase B (MAO-B).

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The N-(2-aminophenyl)benzamide core structure has been identified as a key pharmacophore for the inhibition of these enzymes.

Derivatives of N-(2-aminophenyl)benzamide have demonstrated potent inhibitory activity against Class I HDAC enzymes, which include HDAC1, HDAC2, and HDAC3. nih.govresearchgate.netacs.orgfrontiersin.orgnih.gov These enzymes are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention.

One such derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited a clear Class I selective inhibitory pattern. nih.govfrontiersin.org In enzymatic assays, this compound displayed significant potency against HDAC1, HDAC2, and HDAC3. nih.govfrontiersin.org Another potent compound, designated as 7j in a study of benzamide (B126) derivatives, was identified as a strong inhibitor of HDAC1, HDAC2, and HDAC3. tandfonline.com Furthermore, novel N-(2-aminophenyl)benzamide derivatives have been synthesized that inhibit HDAC1 and HDAC2 at nanomolar concentrations. researchgate.netacs.orgnih.gov The compound CI-994, also known as tacedinaline (B1681204) [4-(acetylamino)-N-(2-aminophenyl)benzamide], has been shown to inhibit HDAC1 and HDAC2 in a concentration-dependent manner. aacrjournals.orgnih.gov

Compound Target HDAC IC50 (nM)
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide HDAC1 95.2
HDAC2 260.7
HDAC3 255.7
Mocetinostat HDAC1 80
HDAC2 110
HDAC3-NCoR2 6

Data sourced from multiple studies on benzamide derivatives. nih.govfrontiersin.orgdrugbank.com

While many N-(2-aminophenyl)benzamide derivatives show broad activity against Class I HDACs, they often exhibit significant selectivity against other HDAC isoforms, such as the Class IIb enzyme HDAC6. For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was found to have an IC50 value greater than 5,000 nM against HDAC6, indicating a high degree of selectivity for Class I enzymes. nih.govfrontiersin.org

Similarly, a novel series of N-(2-aminophenyl)-benzamide inhibitors featuring an oxazoline (B21484) capping group demonstrated potent and selective inhibition of Class I HDACs, particularly HDAC3. One of the most potent compounds in this series, 15k, displayed very weak inhibition of HDAC6, with an IC50 value exceeding 100,000 nM. drugbank.com This high selectivity is a desirable characteristic in the development of targeted therapies, as it may reduce off-target effects.

The concept of designing single molecules that can inhibit multiple targets is an emerging strategy in drug discovery. In the context of epigenetic modulation, the dual inhibition of Histone Deacetylase 1 (HDAC1) and Lysine-Specific Demethylase 1 (LSD1) is of particular interest. Both enzymes are components of the CoREST complex, which is involved in gene silencing.

Research has shown that N-(2-aminophenyl)benzamide acridine (B1665455) derivatives can act as selective inhibitors of HDAC1. researchgate.net One such derivative demonstrated an IC50 value of 248 nM for HDAC1. researchgate.net While these specific derivatives were primarily investigated for dual activity with Topoisomerase I, the principle of modifying the N-(2-aminophenyl)benzamide scaffold to achieve dual-target inhibition is a promising area of research. The combined inhibition of HDACs and LSD1 has been shown to be more effective than inhibiting either enzyme alone in certain cancer models. nih.gov The development of dual LSD1/HDAC inhibitors, such as the molecule corin (B2432093), highlights the potential of this approach, although corin itself is not a benzamide derivative. researchgate.net

A direct consequence of HDAC inhibition is the accumulation of acetylated histones within the cell, leading to a more open chromatin structure and altered gene expression. Several N-(2-aminophenyl)benzamide derivatives have been shown to induce histone hyperacetylation in various cancer cell lines.

The compound CI-994, an N-(2-aminophenyl)benzamide derivative, was found to cause a time- and dose-dependent increase in the acetylation of histone H3 in HCT-8 colon carcinoma cells. aacrjournals.orgnih.gov This effect was observed as early as 30 minutes after treatment, indicating that HDAC inhibition is an early cellular event. aacrjournals.org Another 2-aminobenzamide (B116534) HDAC inhibitor, N1-(2-aminophenyl)-N7-phenylheptanediamide, was shown to significantly increase the acetylation of specific lysine (B10760008) residues on histones H3 and H4 (H3K14, H4K5, and H4K12) in primary lymphocytes. nih.gov

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. Certain benzamide analogs have been investigated for their ability to inhibit this enzyme.

A series of aromatic amide derivatives were synthesized and evaluated as MAO-B inhibitors. Within this series, N-(2,4-dinitrophenyl)benzo[d] aacrjournals.orgdrugbank.comdioxole-5-carboxamide was identified as a reversible and competitive inhibitor of MAO-B with moderate selectivity. nih.gov

Compound Target Enzyme IC50 (nM) Ki (nM)
N-(2,4-dinitrophenyl)benzo[d] aacrjournals.orgdrugbank.comdioxole-5-carboxamide MAO-B 56 6.3
N-(2,4-dinitrophenyl)benzamide MAO-A 126 -

Data from a study on anilide-based MAO inhibitors. nih.gov

Mechanistic Insights into Enzyme Inhibition via Active Site Binding

N-(2-aminophenyl)-benzamide derivatives are recognized as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov The inhibitory action of these compounds is largely attributed to the N-(2-aminophenyl)-benzamide moiety, which acts as a zinc-binding group within the active site of HDAC enzymes. nih.govresearchgate.net

Docking studies performed on various N-(2-aminophenyl)-benzamide analogs have provided insights into their binding mechanism. These studies suggest that the 2-aminophenyl group coordinates with the zinc ion present in the catalytic pocket of HDACs, a critical interaction for inhibitory activity. nih.gov The benzamide portion of the molecule further stabilizes this interaction through hydrogen bonding with adjacent amino acid residues in the active site. nih.govresearchgate.net For instance, a novel series of potent chiral inhibitors of HDAC containing a N-(2-aminophenyl)benzamide unit that binds in the active site has been synthesized and evaluated. nih.govresearchgate.netepa.gov

Cellular Response and Viability Assays

Inhibition of Cancer Cell Proliferation (In Vitro Models)

Derivatives of N-(2-aminophenyl)-benzamide have demonstrated significant antiproliferative activity against a variety of human cancer cell lines in vitro. For example, certain analogs have been shown to inhibit the growth of lung (A549), central nervous system (SF268), breast (MCF-7), prostate (DU145), and colon (HCT116) cancer cell lines with micromolar efficacy. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the specific derivative and the cancer cell line being tested.

Compound DerivativeCancer Cell LineIC50 (µM)
Analog 24aMCF-75.4
Analog 24aA5495.8
Analog 24aDU1456.4
Analog 24aHCT1162.2
QuercetinMIA PaCa-273.51 ± 11.22
QuercetinHuh799.97 ± 7.03
Pyrimidine DerivativeBEL-7402< 0.10
Thiopyrimidine DerivativeMCF-71.9 µg/mL
Thiopyrimidine DerivativeHCT-292.5 µg/mL
1,2,3-triazole/1,2,4-triazolo[1,5-a]pyrimidine DerivativeMCF-71.69
1,2,3-triazole/1,2,4-triazolo[1,5-a]pyrimidine DerivativeMDA-MB-2314.81
1,2,3-triazole/1,2,4-triazolo[1,5-a]pyrimidine DerivativeBT4744.08
2,4-disubstituted-2-thiopyrimidine Derivative (Compound 43)A5492.14
2,4-disubstituted-2-thiopyrimidine Derivative (Compound 43)HCT-1163.59
2,4-disubstituted-2-thiopyrimidine Derivative (Compound 43)PC-35.52
2,4-disubstituted-2-thiopyrimidine Derivative (Compound 43)MCF-73.69
2,4-disubstituted-2-thiopyrimidine Derivative (Compound 44)A5493.69
2,4-disubstituted-2-thiopyrimidine Derivative (Compound 44)HCT-1165.52
2,4-disubstituted-2-thiopyrimidine Derivative (Compound 44)PC-33.69
2,4-disubstituted-2-thiopyrimidine Derivative (Compound 44)MCF-75.52
Sulfonamide HybridMCF-76.68
Sulfonamide HybridHL-6011.96
Sulfonamide HybridSK-OV-39.46

This table presents a selection of IC50 values for various N-(2-aminophenyl)-benzamide derivatives and other pyrimidine-based compounds against different cancer cell lines as reported in the literature. nih.govresearchgate.netekb.egresearchgate.net Specific IC50 values for N-(2-aminophenyl)-2-iodobenzamide were not available in the reviewed sources.

Differential Effects on Transformed versus Normal Cell Lines

A crucial aspect of anticancer drug development is the selective toxicity towards cancerous cells while sparing normal, healthy cells. Studies on some chemical agents have shown differential cytotoxicity between transformed (cancerous) and normal cell lines. nih.gov For instance, research on combinations of aminonucleoside and hydroxyurea (B1673989) demonstrated that normal human WI-38 cells could be protected from the cytotoxic effects of hydroxyurea by arresting their proliferation, a protection not observed in their SV40-transformed counterparts (VA-13 cells). nih.gov

While direct comparative studies on the cytotoxicity of this compound on transformed versus normal cells are lacking in the available literature, the principle of differential toxicity is a key consideration in the evaluation of its therapeutic potential. The aim is to identify a therapeutic window where the compound effectively targets cancer cells with minimal impact on non-malignant cells. odu.edu

Cell Cycle Arrest Analysis and Apoptotic Induction

N-substituted benzamides have been shown to induce cell cycle arrest, a mechanism that contributes to their antiproliferative effects. nih.govnih.gov Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle blockade can prevent cancer cells from dividing and proliferating.

In addition to cell cycle arrest, these compounds are known to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The induction of apoptosis by N-substituted benzamides is often mediated through the mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of a cascade of caspases, such as caspase-9. nih.gov The activation of these executioner caspases ultimately leads to the dismantling of the cell. Some studies have shown that the apoptotic effects of certain benzamide derivatives are independent of the p53 tumor suppressor protein. nih.gov

Reactive Oxygen Species (ROS) Generation in Cellular Contexts

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can, at high levels, induce cellular damage and trigger apoptosis. nih.govnih.gov Some anticancer agents exert their effects by increasing the intracellular levels of ROS in cancer cells. nih.gov While there is no direct evidence from the reviewed literature demonstrating that this compound induces ROS generation, this remains a plausible mechanism of action given the general understanding of how some small molecules can disrupt cellular redox balance. nih.govnih.gov The generation of ROS can lead to oxidative stress, damaging cellular components like DNA and mitochondria, and ultimately contributing to apoptotic cell death. nih.gov

Specific Biological Pathway Modulation

The biological activities of N-(2-aminophenyl)-benzamide derivatives are intrinsically linked to their ability to modulate specific cellular signaling pathways. As HDAC inhibitors, these compounds can lead to the hyperacetylation of both histone and non-histone proteins, thereby altering gene expression profiles.

One of the key pathways influenced by some benzamide derivatives is the p53 pathway. The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis in response to cellular stress. nih.govresearchgate.net While some studies on N-substituted benzamides suggest a p53-independent mechanism for apoptosis induction nih.gov, other research on similar compounds has shown an upregulation of p53 and its downstream target p21, which is a potent cell cycle inhibitor. nih.gov The modulation of the p53 pathway represents a significant area of investigation for understanding the full spectrum of the anticancer activities of these compounds.

Protection against Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. When the ER's capacity to handle the load of unfolded or misfolded proteins is exceeded, a state known as ER stress occurs, activating the unfolded protein response (UPR). nih.gov This complex signaling network aims to restore cellular homeostasis but can trigger cell death if the stress is prolonged or severe. nih.gov

Currently, there are no available scientific studies that have specifically investigated the protective effects of this compound against endoplasmic reticulum (ER) stress. Future research would be necessary to determine if this compound has any potential role in modulating the UPR or protecting cells from ER stress-induced damage.

Antimicrobial Screening of Benzamide Derivatives

Benzamide derivatives have emerged as a significant class of compounds with a broad spectrum of pharmacological activities, including antimicrobial effects. Their structural versatility allows for the synthesis of numerous analogs with potential efficacy against various microbial pathogens.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Several studies have demonstrated the antibacterial potential of benzamide derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the penetration of the bacterial cell wall, which may be composed of peptidoglycan, and interaction with intracellular targets.

For instance, a series of novel N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives showed a broad spectrum of activity. One of the most potent compounds, a benzamide derivative designated as 1d, exhibited significant activity against Bacillus subtilis and Staphylococcus aureus, including drug-resistant strains. Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives also noted activity exclusively against Gram-positive bacteria.

The antimicrobial efficacy can be influenced by the specific substitutions on the benzamide scaffold. In one study, compound 5a demonstrated excellent activity against both B. subtilis (Gram-positive) and E. coli (Gram-negative). Similarly, compounds 6b and 6c were also effective against these bacterial strains.

Antibacterial Activity of Selected Benzamide Derivatives
CompoundBacterial StrainGram TypeZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
5aBacillus subtilisGram-Positive256.25
5aEscherichia coliGram-Negative313.12
6bEscherichia coliGram-Negative243.12
6cBacillus subtilisGram-Positive246.25
1dBacillus subtilis (drug-resistant)Gram-PositiveNot Reported1.95
1dBacillus subtilisGram-PositiveNot Reported3.9
1dStaphylococcus aureusGram-PositiveNot Reported7.8

Activity against Fungal Strains

In addition to antibacterial properties, benzamide derivatives have been screened for their efficacy against various fungal pathogens. The antifungal activity is also highly dependent on the chemical structure of the derivatives.

Research on N-isoxazolyl-2-iodobenzamides, which share a structural similarity with the fungicide benodanil, has shown promising results. Specifically, compounds 3b and 9a from this series demonstrated interesting activity against fungal strains such as Phytophthora citricola, Botrytis cinerea, Rhizoctonia sp., and Alternaria sp.

In a separate study, a series of 2-aminobenzamide derivatives were tested against several fungal strains, including Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. Among the tested compounds, compound 5 was identified as the most potent, exhibiting excellent antifungal activity against Aspergillus fumigatus, even surpassing the standard antifungal agent Clotrimazole. This compound also showed moderate to good activity against the other tested fungal and bacterial strains.

Antifungal Activity of Selected Benzamide Derivatives
Compound/Derivative ClassFungal StrainObserved ActivityReference
Compound 5 (2-aminobenzamide derivative)Aspergillus fumigatusExcellent; more potent than standard Clotrimazole
Compound 5 (2-aminobenzamide derivative)Saccharomyces cerevisiaeModerate to good
Compound 5 (2-aminobenzamide derivative)Candida albicansModerate to good
Compound 3b (N-isoxazolyl-2-iodobenzamide)Phytophthora citricolaInteresting activity
Compound 3b (N-isoxazolyl-2-iodobenzamide)Botrytis cinereaInteresting activity
Compound 9a (N-isoxazolyl-2-iodobenzamide)Rhizoctonia sp.Interesting activity
Compound 9a (N-isoxazolyl-2-iodobenzamide)Alternaria sp.Interesting activity

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for N-(2-aminophenyl)-2-iodobenzamide Derivatives

The primary transformation of this compound is its intramolecular cyclization via Ullmann condensation to form the tricyclic dibenzodiazepinone core. Future synthetic research will focus on overcoming the limitations of classical Ullmann reactions, which often require harsh conditions.

Key research aims include:

Advanced Catalytic Systems: While copper has been the traditional catalyst, research is moving towards developing more efficient, cost-effective, and environmentally benign catalytic systems. This includes exploring catalysts based on other earth-abundant metals and designing sophisticated ligands that can facilitate the reaction at lower temperatures and with greater functional group tolerance.

Green Chemistry Approaches: A significant push is towards making the synthesis greener. rsc.org This involves the investigation of alternative reaction media, such as aqueous solutions or deep eutectic solvents, to replace high-boiling point organic solvents. rsc.org Microwave-assisted synthesis will also be further explored to reduce reaction times and energy consumption.

One-Pot Procedures: To improve process efficiency, future strategies will likely focus on developing one-pot or tandem reactions that combine the formation of the this compound precursor and its subsequent cyclization without isolating the intermediate. This approach streamlines the synthesis, reduces waste, and lowers costs.

Table 1: Comparison of Classical vs. Next-Generation Synthetic Approaches

Feature Classical Ullmann Approach Future Strategic Approach
Catalyst Copper powder or Cu(I) salts (e.g., CuI) Ligand-supported Cu nanoparticles, other metal catalysts (e.g., Fe, Ni), or photocatalysts
Ligand Often ligand-free or simple ligands Custom-designed chelating ligands (e.g., phenanthrolines, diamines) for higher activity
Solvent High-boiling point polar aprotic (e.g., DMF, NMP) Green solvents (e.g., water, ionic liquids) or solvent-free conditions
Temperature High (>150 °C) Lower temperatures (<100 °C) or even room temperature
Efficiency Moderate yields, potential for side products High yields, high selectivity, low catalyst loading

Advanced Mechanistic Studies on Complex Catalytic Transformations

A clear and detailed understanding of the reaction mechanism is paramount for optimizing reaction conditions and catalyst design. The mechanism of the copper-catalyzed Ullmann condensation has been a subject of debate, with several pathways proposed. rsc.orgnih.gov

Future mechanistic studies will employ a synergistic approach combining state-of-the-art experimental and computational techniques:

Spectroscopic Analysis: The use of in-situ spectroscopic methods, such as specialized NMR and IR techniques, will be crucial for detecting and characterizing transient intermediates in the catalytic cycle, including proposed Cu(III) species. researchgate.net

Computational Chemistry: High-level Density Functional Theory (DFT) calculations will be essential for mapping the potential energy surfaces of competing reaction pathways. nih.govowlstown.net These studies can elucidate the transition state structures and explain the origins of selectivity, such as why certain ligands favor N-arylation. nih.gov Research indicates that the arylation step may proceed via oxidative addition/reductive elimination, single-electron transfer (SET), or iodine atom transfer (IAT), depending on the electronic properties of the ligand and nucleophile. nih.gov

A consensus on the mechanism will empower chemists to rationally design the next generation of catalysts for this important transformation.

Refined Computational Models for Molecular Interactions and Predictive Biological Activity

As derivatives of this compound are explored for pharmacological activity, computational chemistry will become an indispensable tool for drug design and discovery. Future research will focus on building and refining predictive models.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of dibenzodiazepinone derivatives and evaluating their biological activity, robust QSAR models can be constructed. These models mathematically correlate chemical structure with activity, allowing for the prediction of potency for newly designed compounds.

Advanced Molecular Docking and Simulation: Molecular docking will be used to predict the binding modes and affinities of derivatives within the active sites of biological targets like enzymes or receptors. nih.gov For lead compounds, molecular dynamics (MD) simulations will provide insights into the stability of the protein-ligand complex over time, confirming stable binding conformations. nih.gov

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) will be applied to generate 3D contour maps. nih.gov These maps highlight the regions around the molecular scaffold where steric, electrostatic, or hydrophobic modifications would likely enhance biological activity, providing a clear visual guide for designing more potent molecules. nih.gov

Table 2: Conceptual Workflow for Computational-Driven Drug Discovery

Step Technique Objective
1. Scaffold Selection Chemical Synthesis Synthesize the core dibenzo[b,e] nih.govrsc.orgdiazepin-11-one from the precursor.
2. Library Design Combinatorial Chemistry Create a virtual library of derivatives with diverse substitutions.
3. Target Binding Prediction Molecular Docking Screen the virtual library against a protein target to identify potential binders.
4. Affinity & Stability Analysis Molecular Dynamics (MD) Simulate the behavior of top-ranked ligand-protein complexes to assess binding stability. nih.gov
5. Predictive Modeling QSAR/CoMFA Build models based on initial experimental data to predict the activity of new, unsynthesized analogs. nih.gov
6. Focused Synthesis Organic Synthesis Synthesize only the most promising candidates identified through computational modeling.

Exploration of this compound as a Versatile Scaffold for Diverse Bioactive Molecules

The dibenzo[b,e] nih.govrsc.orgdiazepine core, readily accessible from this compound, belongs to a class of compounds with proven utility in medicine, particularly as neurologic agents. nih.gov A significant future direction is to expand the therapeutic applications of this scaffold beyond its established roles.

The research will focus on:

Library Synthesis and Screening: Creating large, diverse libraries of dibenzodiazepinone derivatives and screening them against a wide array of biological targets. This includes targets relevant to oncology (e.g., kinases), inflammation (e.g., cytokines), and infectious diseases.

Structural Diversification: Introducing novel functional groups and even fusing additional ring systems to the tricyclic core to explore new chemical space and create molecules with unique three-dimensional shapes that may interact with novel biological targets.

Bioisosteric Replacement: Systematically replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—to fine-tune the compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The structural similarity to compounds like quetiapine, a dibenzothiazepine, suggests that modifications to the core heteroatoms could also yield novel activities. bldpharm.com

Table 3: Potential Bioactive Molecules Based on the Versatile Scaffold

Derivative Type Potential Biological Target Therapeutic Area
Piperazine-substituted dibenzodiazepinone Dopamine (B1211576)/Serotonin Receptors Psychiatry (e.g., Antipsychotics)
Aminoalkyl-substituted dibenzodiazepinone Tyrosine Kinases (e.g., EGFR, VEGFR) Oncology
Carboxylic acid-functionalized dibenzodiazepinone Integrase / Protease Antiviral
Fused-ring dibenzodiazepinone analog Ion Channels (e.g., Na+, K+ channels) Neurology (e.g., Anticonvulsants)

Compound Nomenclature

Q & A

Q. What are the established synthetic routes for N-(2-aminophenyl)-2-iodobenzamide?

The compound is typically synthesized via coupling reactions between 2-iodobenzoic acid derivatives and 1,2-diaminobenzene. Common methods include using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane (DCM). Reaction optimization focuses on yield improvement by adjusting stoichiometry and temperature .

Q. How is structural characterization performed for this compound?

Techniques include nuclear magnetic resonance (NMR) for proton/carbon assignments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemical details. Computational methods (e.g., DFT) may supplement experimental data to validate electronic properties .

Q. What preliminary biological assays are used to screen its activity?

Initial screens involve enzyme inhibition assays (e.g., histone deacetylases [HDACs]) and cytotoxicity tests on cancer cell lines (e.g., IC50 determination). Antioxidant activity is assessed via DPPH radical scavenging assays .

Advanced Research Questions

Q. How does iodine substitution at the 2-position influence HDAC inhibition compared to chloro or methoxy analogs?

The iodine atom’s larger van der Waals radius and polarizability enhance hydrophobic interactions with HDAC active sites. Comparative studies with N-(2-aminophenyl)-2-chloronicotinamide show a 2–3-fold increase in IC50 values for the iodo derivative, suggesting improved binding affinity .

Q. What experimental designs are used to resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC50 values may arise from assay conditions (e.g., pH, cofactor availability). Validated protocols include:

  • Standardizing substrate concentrations (e.g., acetylated lysine for HDACs).
  • Using positive controls (e.g., trichostatin A).
  • Performing kinetic studies (Km and Vmax analysis) to confirm competitive/non-competitive inhibition .

Q. How can radiolabeled derivatives be utilized for in vivo imaging applications?

Substituting stable iodine with radioisotopes (e.g., ¹²³I or ¹²⁵I) enables use in SPECT imaging. For example, N-(2-diethylaminoethyl)-4-[¹²³I]iodobenzamide has been applied as a melanoma tracer, with uptake studies correlating iodine’s lipophilicity and tumor-targeting efficiency .

Q. What mechanistic insights explain its induction of apoptosis in cancer cells?

Apoptosis is triggered via G2/M phase arrest, confirmed by flow cytometry, and upregulation of pro-apoptotic proteins (e.g., Bax, caspase-3). Transcriptomic analysis reveals HDAC inhibition-mediated chromatin remodeling and gene expression changes .

Q. How do structural modifications (e.g., 2-aminophenyl vs. 4-aminophenyl isomers) affect biological activity?

Positional isomerism alters target selectivity. The 2-aminophenyl derivative shows higher HDAC isoform specificity (e.g., HDAC6 inhibition), while 4-aminophenyl analogs exhibit broader antioxidant activity due to enhanced resonance stabilization .

Methodological Considerations

  • Synthetic Optimization : Monitor reaction progress via TLC/HPLC to minimize byproducts like unreacted 2-iodobenzoic acid.
  • Enzyme Assays : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-specific interactions.
  • Imaging Studies : Use lipophilicity calculators (e.g., ClogP) to predict radiolabeled compound biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.